4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
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Overview
Description
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the sulfide linkage through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluoromethyl group and the sulfide linkage play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazine: Lacks the sulfide linkage but shares similar structural features.
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide: Similar but without the 4-methylbenzyl group.
4-Methylbenzyl 3-phenyl-1,2,4-triazin-5-yl sulfide: Similar but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group, phenyl group, and sulfide linkage in 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, enhanced binding affinity, and potential biological activities .
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3S/c1-12-7-9-13(10-8-12)11-25-17-15(18(19,20)21)23-24-16(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGMXVNQVRBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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